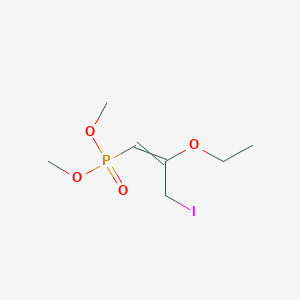
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of an ethoxy group, an iodine atom, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of dimethyl phosphite with an ethoxy-substituted alkyne in the presence of an iodine source. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the iodine atom to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate exerts its effects involves interactions with specific molecular targets. The phosphonate group can act as a mimic of phosphate groups, allowing the compound to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can modulate the activity of these proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-ethoxy-3-chloroprop-1-en-1-yl)phosphonate
- Dimethyl (2-ethoxy-3-bromoprop-1-en-1-yl)phosphonate
- Dimethyl (2-ethoxy-3-fluoroprop-1-en-1-yl)phosphonate
Uniqueness
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific types of chemical reactions, such as halogen exchange and cross-coupling reactions, making this compound particularly valuable in synthetic chemistry.
Properties
CAS No. |
79248-37-6 |
|---|---|
Molecular Formula |
C7H14IO4P |
Molecular Weight |
320.06 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-ethoxy-3-iodoprop-1-ene |
InChI |
InChI=1S/C7H14IO4P/c1-4-12-7(5-8)6-13(9,10-2)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
NHQWHXNRVCWELH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CP(=O)(OC)OC)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















